molecular formula C10H9ClO B6323134 4-(4-Chloro-phenyl)-but-3-yn-2-ol, 97% CAS No. 153395-93-8

4-(4-Chloro-phenyl)-but-3-yn-2-ol, 97%

Cat. No. B6323134
M. Wt: 180.63 g/mol
InChI Key: GPOOETBYGFKGSO-UHFFFAOYSA-N
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Description

This compound likely belongs to the class of organic compounds known as phenols, which are aromatic compounds containing a phenolic group - an aromatic ring with one hydroxyl group .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a phenolic group (an aromatic ring with a hydroxyl group) and a chlorinated phenyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Phenolic compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chlorine atom might make the compound more reactive .


Physical And Chemical Properties Analysis

Phenolic compounds are often solid at room temperature, and they tend to have high boiling points due to the presence of polar hydroxyl groups . The presence of a chlorine atom might increase the density and boiling point of the compound .

Safety And Hazards

Phenolic compounds can be hazardous. They can cause burns on skin and eyes, and they can be harmful if inhaled or ingested . The presence of a chlorine atom might make the compound more toxic.

properties

IUPAC Name

4-(4-chlorophenyl)but-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOOETBYGFKGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-phenyl)-but-3-yn-2-ol

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro iodobenzene (10 g, 42 mmol), 3-butyn-2-ol (6.6 mL, 84 mmol, 2 eq.), and iPr2NH (14.8 mL, 105 mmol, 2.5 eq.) in 200 mL dichloromethane was added CuI (1.6 g, 8.4 mmol, 0.2 eq.) followed by Pd(PPh3)2Cl2 (1.5 g, 2.1 mmol, 5 mol %). The mixture was stirred for 1.5 hr at room temperature, concentrated and diluted with ether. The insoluble components of the mixture were filtered off and the filtrate washed with 1N HCl and brine, dried over MgSO4, filtered, concentrated and chromatographed with 20% ethyl acetate-hexane to provide 7.6 g of 4-(4-chloro-phenyl)-but-3-yn-2-ol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The product prepared in step (c) above (0.05 mol) and p-toluenesulphonic acid (1 g) dissolved in ethanol (50 ml) is refluxed for 3 hours. After cooling, 2 to 3 g potassium carbonate is added and the mixture is filtered. The ethanol is removed in vacuo and the residue is taken up in ether/water (40 ml/10 ml). The ether layer is washed, dried and the ether is removed in vacuo. The residue is distilled to afford the title compound in almost quantitative yield.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 (± 0.5) g
Type
reactant
Reaction Step Two

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